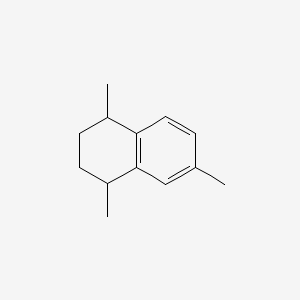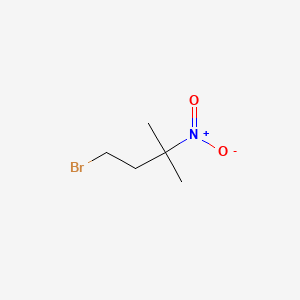
1-Bromo-3-methyl-3-nitrobutane
Overview
Description
1-Bromo-3-methyl-3-nitrobutane is an organic compound with the molecular formula C5H10BrNO2 It is a nitroalkane derivative characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a butane backbone
Preparation Methods
The synthesis of 1-Bromo-3-methyl-3-nitrobutane can be achieved through several methods. One common approach involves the bromination of 3-methyl-3-nitrobutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on maintaining precise temperature control and efficient mixing to achieve high purity and consistency in the final product .
Chemical Reactions Analysis
1-Bromo-3-methyl-3-nitrobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or nitrate derivatives under specific conditions.
Scientific Research Applications
1-Bromo-3-methyl-3-nitrobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-3-nitrobutane involves its reactivity due to the presence of both the bromine and nitro groups. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of adjacent carbon atoms, making them more susceptible to nucleophilic attack .
In biological systems, the compound may interact with enzymes that metabolize nitroalkanes, leading to the formation of reactive intermediates that can affect cellular processes .
Comparison with Similar Compounds
1-Bromo-3-methyl-3-nitrobutane can be compared with other similar compounds such as:
1-Bromo-3-methylbutane: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
3-Methyl-3-nitrobutane: Lacks the bromine atom, which limits its use in substitution reactions but retains its reactivity in reduction and oxidation reactions.
1-Bromo-2-nitropropane: Similar in structure but with a different carbon backbone, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the bromine and nitro groups, which allows for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
1-bromo-3-methyl-3-nitrobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2/c1-5(2,3-4-6)7(8)9/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSYPAWCMYERMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297609 | |
| Record name | 1-Bromo-3-methyl-3-nitrobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23101-98-6 | |
| Record name | Butane, 1-bromo-3-methyl-3-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3-methyl-3-nitrobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)


![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
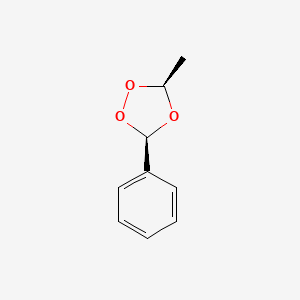

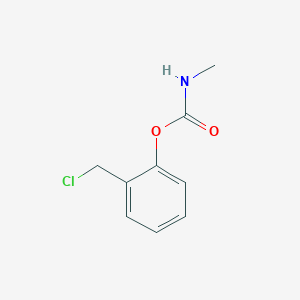
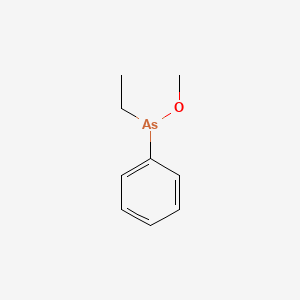
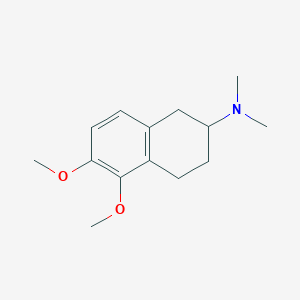
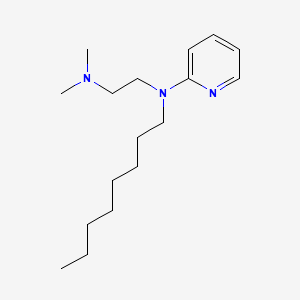
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

